Pt–Br Bond Length of 2.526(2) Å Provides an Optimal Lability Window Between Cl and I Analogs
The X-ray crystal structure of the target compound reveals a Pt–Br bond length of 2.526(2) Å [1]. This represents a 4.5% elongation relative to the Pt–Cl bond in [PtCl(NCN)] (2.417 Å) [2] and a shortening versus the Pt–I bond in [PtI(NCN)], which crystallographic data indicate is approximately 2.65 Å [3]. The Pt–Br bond energy is thus intermediate, translating into a leaving-group hierarchy (I⁻ < Br⁻ < Cl⁻) that directly impacts synthetic utility.
| Evidence Dimension | Pt–X bond length (Å) as a proxy for bond strength and halide lability |
|---|---|
| Target Compound Data | Pt–Br: 2.526(2) Å |
| Comparator Or Baseline | [PtCl(NCN)]: Pt–Cl = 2.417 Å; [PtI(NCN)]: Pt–I ≈ 2.65 Å |
| Quantified Difference | Pt–Br is 0.109 Å (4.5%) longer than Pt–Cl, and approximately 0.12 Å shorter than Pt–I |
| Conditions | Single-crystal X-ray diffraction at 294 K (for Br) and comparable conditions for Cl and I analogs |
Why This Matters
The intermediate Pt–Br bond strength enables halide abstraction under milder conditions than Pt–Cl, while avoiding the unwanted side-reactions (e.g., redox decomposition) associated with the overly labile Pt–I, making [PtBr(NCN)] the most versatile precursor for generating cationic [Pt(NCN)]⁺ species.
- [1] Terheijden, J., van Koten, G., Muller, F., Grove, D. M., Vrieze, K., Nielsen, E. & Stam, C. H. (1986) 'Syntheses and structural aspects of rigid aryl-palladium(II) and -platinum(II) complexes. X-ray crystal structure of o,o′-bis[(dimethylamino)methyl]phenylplatinum(II) bromide', Journal of Organometallic Chemistry, 315(3), pp. 401–417. doi: 10.1016/0022-328X(86)80460-0. View Source
- [2] Batema, G. D. et al. (2014) 'Luminescent and electronic properties of stilbenoid NCN-pincer PtII compounds', Inorganic Chemistry, 53(6), pp. 3104–3114. doi: 10.1021/ic403010u. (Citing Pt–Cl = 2.417 Å for [PtCl(NCN)]). View Source
- [3] Smeets, W. J. J., Spek, A. L., Duisenberg, A. J. M., van Beek, J. A. M. & van Koten, G. (1987) 'Structure of {2,6-bis[(dimethylamino)methyl]phenyl}iodoplatinum(II)', Acta Crystallographica Section C, 43, pp. 463–465. doi: 10.1107/S0108270187095362. View Source
